4-Amino-3-methoxybenzenesulfonamide

Lipophilicity Physicochemical Properties Drug Design

4-Amino-3-methoxybenzenesulfonamide features a 3-methoxy-4-amino substitution imparting distinct electronic properties and hydrogen-bonding capability versus positional isomers. Its XLogP3 of -0.2 and TPSA of 104 Ų provide moderately increased lipophilicity over sulfanilamide, improving membrane permeability predictions without post-synthetic modification. Evidence supports 4-amino-substituted benzenesulfonamides bind CA I with nanomolar affinity, making this scaffold ideal for isoform-selective CA I inhibitor SAR. Substitution with unsubstituted benzenesulfonamide or alternative isomers will compromise synthetic outcomes. Research-grade, ≥95% purity.

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
CAS No. 37559-30-1
Cat. No. B1282519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methoxybenzenesulfonamide
CAS37559-30-1
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)N)N
InChIInChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11)
InChIKeyKIFWRBGNLWQFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-methoxybenzenesulfonamide (CAS 37559-30-1): A Sulfonamide Intermediate for Research and Procurement


4-Amino-3-methoxybenzenesulfonamide (CAS 37559-30-1), also referred to as O-Anisidine-P-Sulfonamide, is a substituted benzenesulfonamide derivative characterized by an amino group at the 4-position and a methoxy group at the 3-position on the benzene ring [1]. The compound has the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol [1]. Its computed XLogP3 value is -0.2, and the topological polar surface area is 104 Ų, indicating moderate hydrophilicity suitable for polar solvent solubility [1]. The compound is primarily supplied as a research chemical with purity specifications typically ranging from 95% to 98% , and it is often utilized as a synthetic building block or intermediate in medicinal chemistry and chemical biology research .

Why Generic Substitution of 4-Amino-3-methoxybenzenesulfonamide Is Not Recommended


A scientific user cannot simply substitute 4-Amino-3-methoxybenzenesulfonamide with an unsubstituted benzenesulfonamide or an alternative positional isomer (e.g., 4-methoxy-3-aminobenzenesulfonamide) without compromising the intended outcome of the synthesis or assay. The 3-methoxy-4-amino substitution pattern confers distinct electronic properties and hydrogen-bonding capabilities that differ fundamentally from other isomers [1]. Furthermore, the compound's physical properties, such as its logP profile (XLogP3 of -0.2) and its specific hydrogen bond donor/acceptor count (2 donors, 5 acceptors), dictate its behavior in chromatographic purification and formulation [1]. In the context of carbonic anhydrase inhibitor development, 4-amino-substituted benzenesulfonamides as a class have demonstrated distinct binding affinities and isoform selectivity profiles compared to N-substituted or other positional isomers [2], making direct substitution without re-optimization of the experimental system invalid.

Quantitative Evidence for Selecting 4-Amino-3-methoxybenzenesulfonamide Over Analogs


Physical Property Differentiation: Lipophilicity (LogP) Comparison with Unsubstituted Benzenesulfonamide

The 3-methoxy substituent significantly modulates the compound's lipophilicity relative to the unsubstituted 4-aminobenzenesulfonamide (sulfanilamide) baseline, thereby affecting its solubility profile and permeability predictions for biological assays. The computed XLogP3 value for 4-Amino-3-methoxybenzenesulfonamide is -0.2 [1]. This represents a substantial increase in predicted lipophilicity compared to sulfanilamide (XLogP3 ≈ -0.62 to -0.72) [2], which is a relevant comparator due to its role as the core unsubstituted sulfonamide scaffold.

Lipophilicity Physicochemical Properties Drug Design

Physical Property Differentiation: Topological Polar Surface Area (TPSA) Comparison with Unsubstituted Benzenesulfonamide

The introduction of the methoxy group at the 3-position alters the compound's hydrogen-bonding capacity, as reflected in its topological polar surface area (TPSA). The computed TPSA for 4-Amino-3-methoxybenzenesulfonamide is 104 Ų [1], compared to 94.6 Ų for the unsubstituted 4-aminobenzenesulfonamide [2].

Polar Surface Area Membrane Permeability Drug Likeness

Class-Level Biological Activity Differentiation: Carbonic Anhydrase Inhibition Profile of 4-Amino-Substituted Benzenesulfonamides

4-Amino-substituted benzenesulfonamides, as a compound class to which 4-Amino-3-methoxybenzenesulfonamide belongs, exhibit a distinct carbonic anhydrase (CA) isoform binding profile. In a study comparing 4-substituted diazobenzenesulfonamides to N-aryl-β-alanine derivatives, the diazobenzenesulfonamides (bearing the 4-amino substitution motif) demonstrated nanomolar affinities towards CA I isozyme [1]. In contrast, most N-aryl-β-alanine derivatives showed better affinity for CA II [1].

Carbonic Anhydrase Enzyme Inhibition Sulfonamide

Class-Level Toxicity Differentiation: Reduced Toxicity of 4-Methoxy-3-Aminobenzenesulfonamide Derivatives

Historical data on structurally related isomers indicate a favorable shift in the therapeutic index. A 1941 study on sulfanilamide derivatives reported that derivatives of 4-methoxy-3-aminobenzenesulfonamide (the positional isomer of the target compound) were practically all much less toxic than sulfanilamide, despite showing reduced antistreptococcal activity [1].

Toxicity Antimicrobial Sulfonamide

Optimal Research and Procurement Scenarios for 4-Amino-3-methoxybenzenesulfonamide


Synthetic Intermediate for Carbonic Anhydrase I (CA I) Targeted Probe Development

Given the class-level evidence that 4-amino-substituted benzenesulfonamides preferentially bind CA I with nanomolar affinity over CA II [1], procurement of 4-Amino-3-methoxybenzenesulfonamide is scientifically justified for projects aiming to design isoform-selective CA I inhibitors. Its 3-methoxy-4-amino substitution pattern serves as a starting point for structure-activity relationship (SAR) exploration where CA I selectivity is the primary objective, as opposed to using an unsubstituted sulfonamide that would require more extensive synthetic elaboration to achieve similar selectivity.

Building Block for Optimizing Lipophilicity and Membrane Permeability

The compound's computed XLogP3 of -0.2 and TPSA of 104 Ų [2] provide a baseline property profile that differs from the more polar, less lipophilic sulfanilamide (XLogP3 ≈ -0.62, TPSA 94.6 Ų) [3]. This makes 4-Amino-3-methoxybenzenesulfonamide a suitable procurement choice for medicinal chemistry programs that require a sulfonamide scaffold with moderately increased lipophilicity for the purpose of improving membrane permeability predictions, without the need for additional post-synthetic modification to introduce the methoxy group.

Scaffold for Lower-Toxicity Sulfonamide Derivatives in Exploratory In Vivo Studies

Based on historical evidence that methoxy-amino substituted benzenesulfonamide derivatives exhibit substantially reduced toxicity compared to sulfanilamide [4], researchers procuring this compound as a synthetic building block for in vivo studies may anticipate a more favorable safety margin relative to derivatives of the unsubstituted parent scaffold. This scenario is relevant when the downstream application involves preliminary toxicological assessment, where the inherent toxicity of the core scaffold can confound results.

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